molecular formula C₉H₈F₃NO B108308 Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime CAS No. 99705-50-7

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime

Cat. No. B108308
CAS RN: 99705-50-7
M. Wt: 203.16 g/mol
InChI Key: QQGVWMIRCZEUBB-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is a chemical compound that belongs to the class of organic compounds known as oximes. These compounds are characterized by the presence of the functional group -C=N-OH attached to a carbon atom. While the provided papers do not directly discuss this specific compound, they do provide insights into the general class of aryl ethanone oximes and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of aryl ethanone oximes, similar to Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, typically involves the reaction of an appropriate aryl ethanone with hydroxylamine. Paper describes a synthesis route that includes steps such as trifluoromethanesulfonation, ring-opening, and oximation, which could be relevant to the synthesis of the compound of interest. The synthesis process is often followed by characterization techniques such as NMR and IR spectroscopy to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of aryl ethanone oximes is often analyzed using techniques such as X-ray crystallography, as mentioned in papers and . These studies reveal the presence of hydrogen bonding networks and other intermolecular interactions that can influence the crystal packing and stability of the compounds. For instance, paper discusses the homomeric intermolecular oxime···oxime hydrogen bond interactions, which could also be present in Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime.

Chemical Reactions Analysis

Aryl ethanone oximes can participate in various chemical reactions, including catalytic processes. Paper describes the use of an aryl ethanone oxime as a ligand in molybdenum- and tungsten-based catalysts for the oxidation of olefins, alcohols, sulfides, and amines. This suggests that Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime could potentially serve as a ligand in similar catalytic systems or undergo oxidation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl ethanone oximes are influenced by their molecular structure and the nature of their substituents. Papers and provide insights into the spectroscopic properties of these compounds, including their NMR and mass spectra. These studies help in understanding the electronic structure, isomerism, and fragmentation patterns of the oximes, which are crucial for their identification and application in various fields. The presence of a trifluoromethyl group in Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime would likely affect its physical properties, such as volatility and polarity, as well as its reactivity.

Scientific Research Applications

Synthesis and Structural Analysis

  • Supramolecular Frameworks : The synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime demonstrated the formation of 2-D and 3-D supramolecular frameworks through hydrogen bonds and π···π stacking interactions. The study highlighted the compound's structural features through DFT calculations, TD-DFT calculations for electronic transitions, and Hirshfeld surface analysis for identifying reactive sites (Cai et al., 2020).

  • Complexation with Metal Ions : A potentiometric study involving oxime derivatives, including 1-phenyl-2-(quinodin-2-yl)ethanoneoxime, revealed their ability to form complexes with transition and heavy metal ions. This study provides insights into the impact of oxime structures on stability constants, essential for understanding their potential applications in catalysis and materials science (Shokrollahi & Haghighi, 2012).

  • Crystal Structure of Derivatives : The crystal structure analysis of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a derivative, showed specific conformational characteristics and E conformation of the C=N double bond, indicating the importance of structural features in designing molecules with desired properties (Rao et al., 2014).

Potential Applications

  • Nitric Oxide Releasing Properties : Research on novel 4-substituted-7-trifluoromethylquinoline derivatives, including an oxime of the formula 1-[4-(7-trifluoromethylquinolin-4-ylamino)phenyl]ethanone oxime, highlighted their potential as analgesic and anti-inflammatory agents. This study underscores the compound's ability to release nitric oxide, contributing to its safety profile (Abadi et al., 2005).

  • Catalysis and Ligand Efficiency : O-Aryloxime ether analogues, including 1-phenyl-ethanone O-(4-chloro-phenyl)-oxime, were identified as efficient ligands for palladium-catalyzed Suzuki–Miyaura coupling in water. These findings highlight the role of oxime derivatives in promoting eco-friendly and efficient catalytic reactions (Mondal & Bora, 2014).

  • Photoremovable Protecting Groups : The use of 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a photoremovable protecting group for carboxylic acids showcases the versatility of ethanone oxime derivatives in synthetic chemistry. This application is pivotal for the temporal control of reactive sites in complex chemical syntheses (Atemnkeng et al., 2003).

properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGVWMIRCZEUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888782
Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
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Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime

CAS RN

99705-50-7
Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
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Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
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Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
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Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
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Synthesis routes and methods I

Procedure details

7.5 g of 3'-trifluoromethylacetophenone, 6.25 g of hydroxylamine hydrochloride, and 8.8 g of sodium acetate trihydrate were heated in 125 ml of methanol under reflux for one hour. After completion of the reaction, the methanol was distilled off under reduced pressure. 190 ml of water was added to the resulting residue, followed by extraction with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and stripped of the solvent by distillation under reduced pressure to obtain 7.3 g of 3'-trifluoromethylacetophenone oxime having a melting point of 63° to 65° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a three-neck indented, Morton style flask equipped with a sidearm for thermometer charged with 80 mL (240 mmol) of 3N sulfuric acid was added 10 mL (80 mmol) of 3-(trifluoromethyl)aniline (Aldrich Chemical Co.). The resulting suspension turned into a clear solution upon heating to 65° C. The solution was stirred vigorously and cooled to -5° C. using an acetone/ice bath to give a slurry. To the slurry was added a solution of 5.85 g (84.8 mmol) of sodium nitrite in 25 mL of water. The rate of addition was carefully adjusted so the internal reaction temperature was maintained between -5 and 0° C. The mixture was stirred at that temperature for 30 min. The diazonium thus obtained appears as a thin slurry. The slurry thickened when a solution of 20 g (244 mmol) of sodium acetate in 50 mL of water was added. Meanwhile, in another flask, 19 mL (320 mmol) of acetaldoxime, 1.50 g (8 mmol) of copper (II) acetate, 0.5 g (4 mmol) of sodium sulfite, and 20 g (244 mmol) of sodium acetate were combined and cooled to about 10° C. To this solution was added via a cannula or additional funnel the diazonium mixture. Immediate gas (N2) evolution was observed, and a two phase mixture (dark green oil and aqueous) was obtained. The mixture was stirred for 30 min before the reaction was worked up. To the mixture was added about 300 mL of toluene and the organic phase separated from the aqueous. The aqueous phase was extracted with another 100 mL of toluene. The combined toluene extracts (greenish color) were washed with 15% ammonium hydroxide solution (5×20 mL). Analysis using copper test strips from EM Science indicated the copper (I/II) content to be less than 10 ppm as compared to greater than 100 ppm before the ammonium hydroxide wash. The organic phase (orange color) was washed with 20 mL of brine and dried over magnesium sulfate. Removal of volatiles on the rotovap gave an orange oil which turned into a semi-solid upon fuirther drying on the vacuum pump to give 13.7 g (84%) of a solid product. In the analytical assay, it was found to contain 58.9% of the desired oxime product.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
5.85 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 g
Type
reactant
Reaction Step Seven
Quantity
19 mL
Type
reactant
Reaction Step Eight
Quantity
20 g
Type
reactant
Reaction Step Eight
Quantity
1.5 g
Type
catalyst
Reaction Step Eight
Quantity
0.5 g
Type
catalyst
Reaction Step Eight
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Yield
84%

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